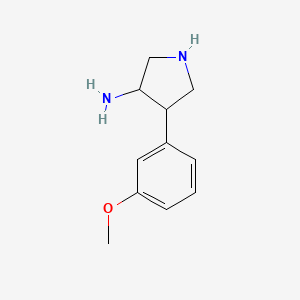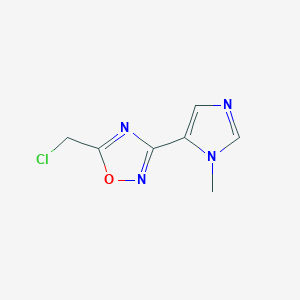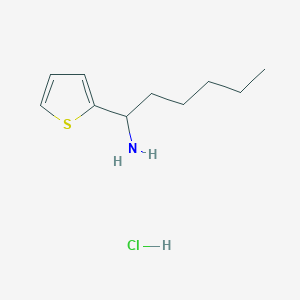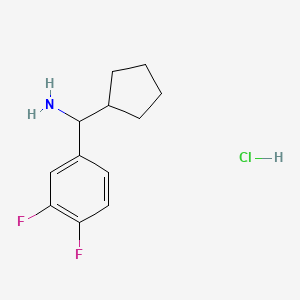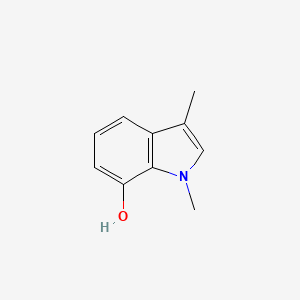
1,3-Dimethyl-1H-indol-7-ol
Vue d'ensemble
Description
1,3-Dimethyl-1H-indol-7-ol is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular weight of this compound is 161.2 .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-indol-7-ol is represented by the InChI code: 1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 . This indicates the presence of a nitrogen atom and two methyl groups attached to the indole ring .It is stored at room temperature . The compound’s IUPAC name is 1,3-dimethyl-1H-indol-6-ol and its InChI key is FHOBXKAHMQCDCC-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Photovoltaic Applications
1,3-Dimethyl-1H-indol-7-ol derivatives have been studied for their photophysical and electrochemical properties in the context of dye-sensitized solar cells. Cyanine dyes based on similar indole structures demonstrated significant promise in improving photoelectric conversion efficiency, indicating potential applications in solar energy conversion (Wu et al., 2009).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions, such as the synthesis of fluoroalkanesulfonyl azides with different indole derivatives. The reactions showcased diverse product formations and suggested different mechanisms depending on the indole derivative used (He & Zhu, 2005).
Material Science and Engineering
Indole derivatives, including 1,3-Dimethyl-1H-indol-7-ol, have been synthesized and extensively analyzed for their structural properties using techniques like XRD, NMR, and DFT studies. These materials are being explored for various applications, including nonlinear optical (NLO) properties, which are crucial for modern technological applications (Tariq et al., 2020).
Organic Light Emitting Diodes (OLEDs)
Research has also been conducted on indole derivatives for their use in organic light-emitting diodes (OLEDs). Novel violet emitters based on similar compounds have shown high efficiency and purity in light emission, indicating their potential in display and lighting technologies (Patil et al., 2021).
Biological Activity
Some indole derivatives have been synthesized and analyzed for their potential biological activity. For instance, compounds synthesized by the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole showed potential biological activities, including antimicrobial effects, indicating their possible applications in medical and pharmaceutical fields (Avdeenko et al., 2020).
Safety and Hazards
The safety data sheet for 1,3-Dimethyl-1H-indol-7-ol indicates that it should not be released into the environment . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . In case of contact with skin or eyes, or if inhaled, medical attention should be sought immediately .
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethylindol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-8(7)4-3-5-9(10)12/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTPLFIGLRMSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1457599.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)
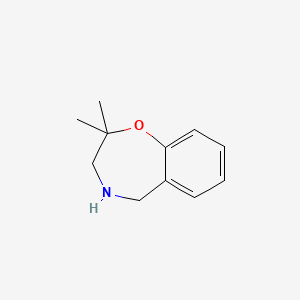
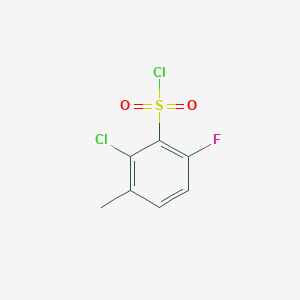
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
